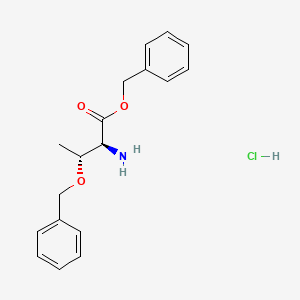

H-Thr(bzl)-obzl hcl

Description

Significance of Protected Amino Acid Derivatives in Modern Chemical Synthesis

The chemical synthesis of peptides is a systematic process that involves the sequential formation of amide (peptide) bonds between amino acids. bachem.com However, amino acids are multifunctional molecules, typically containing a reactive α-amino group, a α-carboxyl group, and a side chain that may also bear a reactive functional group. peptide.com To achieve the desired peptide sequence and avoid uncontrolled polymerization or side-chain modifications, it is essential to temporarily block all reactive groups except for the ones intended to participate in the peptide bond formation. tcichemicals.comprepchem.com

This is accomplished through the use of "protecting groups." These are chemical moieties that are selectively introduced onto a functional group, remain stable throughout the coupling reactions, and can be removed under specific conditions without affecting the newly formed peptide bonds or other protecting groups. nih.gov The use of protected amino acid derivatives is a fundamental strategy in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, enabling the construction of complex peptides, from small bioactive molecules to large proteins, with high purity and yield. tcichemicals.comchemimpex.com The compatibility and orthogonality of these protecting groups are critical for the successful synthesis of intricate peptide structures. prepchem.comnih.gov Orthogonal protection schemes allow for the selective removal of one type of protecting group in the presence of others, which is crucial for synthesizing branched or cyclic peptides and for introducing specific modifications.

H-Thr(Bzl)-OBzl HCl as a Key Threonine Derivative in Peptide Synthesis

This compound, chemically known as O-Benzyl-L-threonine benzyl (B1604629) ester hydrochloride, is a key threonine derivative where both the hydroxyl group of the side chain and the C-terminal carboxylic acid are protected by benzyl (Bzl) groups. peptide.comvulcanchem.com The amino group is present as a hydrochloride salt, which enhances the compound's stability for storage and handling while keeping the amine ready for coupling after neutralization. bachem.com

This dual protection makes this compound a valuable building block, particularly in solution-phase peptide synthesis or for the preparation of protected peptide fragments that will be used in subsequent fragment condensation strategies. peptide.com The benzyl protection on the side-chain hydroxyl group prevents unwanted side reactions, such as O-acylation, during coupling steps. thieme-connect.de Simultaneously, the benzyl ester protection of the carboxylic acid allows for the selective deprotection of the α-amino group for chain elongation.

O-Benzyl-L-threonine benzyl ester hydrochloride is recognized as a versatile compound in pharmaceutical and biochemical research. peptide.com It serves as a crucial intermediate in the synthesis of complex peptides and other bioactive molecules, including enzyme inhibitors and therapeutics. peptide.com Its structure is particularly useful for enhancing the solubility and stability of peptide intermediates in organic solvents used during synthesis. peptide.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | O-Benzyl-L-threonine benzyl ester hydrochloride |

| Synonym | This compound |

| Molecular Formula | C₁₈H₂₂ClNO₃ |

| CAS Number | 69880-46-0 |

| Appearance | Solid |

Data sourced from various chemical suppliers and safety data sheets. vulcanchem.com

Historical Context of Benzyl Protecting Groups in Amino Acid Chemistry

The concept of using protecting groups in peptide synthesis dates back to the early 20th century. A seminal moment in this field was the introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932. bachem.com This was one of the first protecting groups that could be introduced onto an amino group and then removed under relatively mild conditions—catalytic hydrogenation—without cleaving the peptide bond. bachem.com This discovery revolutionized peptide synthesis, making it a more systematic and controllable process.

Following this, the use of benzyl-type protecting groups expanded significantly. The benzyl (Bzl) group itself was adopted as a robust protecting group for various amino acid side chains, including the hydroxyl groups of serine and threonine, the carboxyl groups of aspartic and glutamic acid, and the thiol group of cysteine. oup.com In the classic Boc/Bzl strategy for solid-phase peptide synthesis, developed by R. Bruce Merrifield, tert-butyloxycarbonyl (Boc) is used for temporary N-terminal protection, while benzyl-based groups are used for "permanent" side-chain protection. chemimpex.com These benzyl groups are stable to the acidic conditions used for Boc removal (e.g., trifluoroacetic acid, TFA) but are cleaved at the end of the synthesis using strong acids like anhydrous hydrogen fluoride (B91410) (HF). chemimpex.com This differential lability is a cornerstone of many synthetic strategies. chemimpex.com The development and refinement of benzyl protection chemistry have been instrumental in enabling the synthesis of countless peptides for research and therapeutic applications. chemimpex.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2S,3R)-2-amino-3-phenylmethoxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.ClH/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13,19H2,1H3;1H/t14-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVAXKPZMYPUKE-CVLQQERVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67580-86-3 | |

| Record name | L-Threonine, O-(phenylmethyl)-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67580-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for H Thr Bzl Obzl Hcl and Its Derivatives

Strategies for the Benzylation of Threonine Residues

The synthesis of H-Thr(Bzl)-OBzl HCl hinges on the selective protection of the functional groups of threonine. This involves two key benzylation reactions: the O-benzylation of the hydroxyl group and the esterification of the carboxyl group with benzyl (B1604629) alcohol.

O-Benzylation of the Hydroxyl Group

The protection of the secondary hydroxyl group in the threonine side chain is a crucial step to prevent undesirable side reactions during peptide coupling. O-alkylation of threonine derivatives can be challenging. acs.org Traditional methods often involve the use of a base to form an alkoxide, which can then react with an alkyl halide. acs.org However, this approach can lead to the formation of oxazolidinone derivatives through intramolecular attack on the N-protecting group or dehydrothreonine via proton abstraction. acs.org

More recent and milder methods have been developed to circumvent these issues. Photoinduced decarboxylative radical reactions of serinyl and threoninyl acetic acids have emerged as a useful technique for O-alkylation, including O-benzylation. acs.orgnih.govresearchgate.net This method offers the significant advantage of proceeding without racemization and under mild conditions, avoiding the need for harsh bases or high temperatures. acs.orgresearchgate.net

Esterification of the Carboxyl Group with Benzyl Alcohol

The formation of the benzyl ester at the C-terminus is another cornerstone of the synthesis. A widely employed method is the Fischer-Speier esterification, which involves treating the amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid. researchgate.netnih.govunimi.it The reaction is typically carried out in a solvent that forms an azeotrope with water, facilitating its removal and driving the reaction to completion. researchgate.netunimi.it While historically hazardous solvents like benzene (B151609) and carbon tetrachloride were used, greener alternatives such as cyclohexane (B81311) and 2-methyltetrahydrofuran (B130290) (Me-THF) have been successfully implemented to reduce environmental impact and avoid racemization. researchgate.netnih.gov

Another approach involves the use of thionyl chloride in benzyl alcohol, which can also effectively yield the benzyl ester hydrochloride. google.comtechniumscience.com For instance, D-allothreonine has been successfully converted to its benzyl ester hydrochloride by reacting it with benzyl alcohol and thionyl chloride. google.com

Formation of the Hydrochloride Salt for Enhanced Stability and Solubility

The final step in the synthesis of the target compound is the formation of the hydrochloride salt. This is typically achieved by treating the protected amino acid with hydrochloric acid. prepchem.comacs.org The resulting salt, this compound, exhibits enhanced stability and solubility in certain solvents, which is advantageous for purification and subsequent use in peptide synthesis. The hydrochloride salt can often be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether or isopropyl ether, yielding a crystalline solid that is easier to handle and purify. beilstein-journals.orggoogle.com

Investigation of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of peptides and their building blocks. acs.orgambiopharm.comnih.gov The traditional reliance on hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) is being challenged by the exploration of greener alternatives. rsc.org Solvents such as propylene (B89431) carbonate, 2-MeTHF, and even water are being investigated to reduce the environmental footprint of peptide synthesis. acs.orgadvancedchemtech.com

Advances in Purification Techniques for this compound

The purification of protected amino acids like this compound is critical to ensure the quality of the final peptide. After synthesis, the crude product contains the desired compound along with various impurities. bachem.com

Interactive Table: Common Impurities in this compound Synthesis

| Impurity Type | Description |

| Unreacted Starting Materials | L-threonine, benzyl alcohol |

| By-products of O-Benzylation | Oxazolidinone derivatives, dehydrothreonine |

| By-products of Esterification | Di-benzyl ether |

| Diastereomers | Allo-threonine derivatives |

| Incompletely Protected Species | H-Thr-OBzl, H-Thr(Bzl)-OH |

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides and their derivatives. bachem.commdpi.com This technique separates compounds based on their hydrophobicity. bachem.com For highly hydrophobic protected peptides, normal-phase chromatography can be a viable alternative, especially considering the limited solubility of these compounds in aqueous solutions. biotage.com

Other advanced purification techniques include multicolumn countercurrent solvent gradient purification (MCSGP), which can reduce solvent consumption and increase yield. bachem.com For some protected amino acids, crystallization is an effective purification method, often yielding a high-purity product. google.com

H Thr Bzl Obzl Hcl in Peptide Synthesis: Mechanistic and Methodological Research

Role of H-Thr(Bzl)-OBzl HCl in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is covalently attached to an insoluble resin support, which facilitates the purification process by simple filtration and washing after each reaction step. nih.gov The incorporation of this compound into a peptide sequence on a solid support involves several key considerations, from the initial coupling reaction to its influence on the growing peptide chain.

Coupling Mechanisms and Efficiency with this compound

The successful incorporation of this compound into a resin-bound peptide chain is contingent on efficient amide bond formation. The process typically begins with the neutralization of the hydrochloride salt to liberate the free amine, which is then ready to react with the activated carboxyl group of the N-terminal amino acid of the peptide-resin. Common coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed to facilitate this reaction. oup.com

The efficiency of the coupling reaction can be influenced by the steric hindrance presented by the bulky benzyl (B1604629) protecting group on the threonine side chain. uniurb.itbibliomed.org This steric bulk can potentially slow down the rate of coupling, necessitating optimized reaction conditions, such as extended reaction times or the use of more potent activating agents like HATU or HBTU, especially when coupling to a sterically hindered N-terminal amino acid on the resin. acs.org The choice of solvent also plays a crucial role, with polar aprotic solvents like N,N-dimethylformamide (DMF) being commonly used to ensure adequate swelling of the resin and dissolution of the reactants. thieme-connect.de

Compatibility with Various Resin Supports in SPPS

In the Boc/Bzl strategy, resins like Merrifield and Phenylacetamidomethyl (PAM) are frequently used. iris-biotech.depeptide.com The peptide is typically cleaved from these resins using strong acids like anhydrous hydrogen fluoride (B91410) (HF), which also removes the benzyl protecting groups from the threonine side chain. nih.gov For the synthesis of peptide amides using the Boc/Bzl strategy, benzhydrylamine (BHA) and methylbenzhydrylamine (MBHA) resins are employed. sigmaaldrich.com

In the context of the Fmoc/tBu strategy, H-Thr(Bzl)-OH can be utilized, although Fmoc-Thr(tBu)-OH is more common due to the orthogonal deprotection scheme. tu-darmstadt.desci-hub.se However, for specific applications such as the synthesis of protected peptide fragments, the use of Thr(Bzl) on acid-labile resins like 2-chlorotrityl chloride resin is advantageous. oup.comgoogle.com This allows for the cleavage of the protected peptide from the resin under mild acidic conditions, leaving the benzyl side-chain protection intact for subsequent fragment condensation in solution. frontiersin.org Wang resin is another common choice for the synthesis of peptide acids using the Fmoc strategy. frontiersin.orgpeptide.com Rink amide resin is a standard for producing peptide amides with Fmoc chemistry. peptide.comgoogle.com

Table 1: Compatibility and Performance of this compound with Various SPPS Resins

| Resin Type | Typical Strategy | C-Terminal Functionality | Cleavage Condition for Peptide Release | Remarks on Thr(Bzl) Compatibility |

|---|---|---|---|---|

| Merrifield | Boc/Bzl | Acid | Strong acid (e.g., HF) | The Bzl group is cleaved simultaneously with the peptide from the resin. peptide.compolypeptide.com |

| PAM | Boc/Bzl | Acid | Strong acid (e.g., HF) | Offers greater stability of the peptide-resin linkage to the repetitive acid treatments for Boc group removal compared to Merrifield resin. sigmaaldrich.com |

| Wang | Fmoc/tBu | Acid | Moderate acid (e.g., TFA) | The Bzl group on threonine is stable to the mild base used for Fmoc deprotection and the moderate acid used for cleavage, making it suitable for synthesizing protected fragments. tu-darmstadt.depeptide.com |

| Rink Amide | Fmoc/tBu | Amide | Moderate acid (e.g., TFA) | Suitable for the synthesis of peptide amides where the Thr(Bzl) side chain protection can be retained if desired for subsequent steps. peptide.comgoogle.com |

| 2-Chlorotrityl Chloride | Fmoc/tBu | Protected Acid | Very mild acid (e.g., 1-3% TFA) | Ideal for synthesizing fully protected peptide fragments containing Thr(Bzl) for use in convergent synthesis strategies. oup.comfrontiersin.org |

| BHA/MBHA | Boc/Bzl | Amide | Strong acid (e.g., HF) | Used for the synthesis of peptide amides, with the Bzl group being removed during the final cleavage step. sigmaaldrich.com |

Impact on Peptide Chain Elongation and Aggregation Phenomena

The presence of the bulky benzyl protecting group on the threonine side chain can have a dual impact on peptide chain elongation. While it effectively prevents side reactions at the hydroxyl group, such as O-acylation, it can also contribute to steric hindrance, potentially impeding coupling efficiency, as previously mentioned. bibliomed.orgchemistrydocs.com

Applications in Solution-Phase Peptide Synthesis (LPPS)

In Liquid-Phase Peptide Synthesis (LPPS), reactions are carried out in solution, and purification of intermediates is performed after each step. This approach is particularly well-suited for the large-scale synthesis of peptides and for convergent strategies involving the coupling of pre-synthesized peptide fragments. thieme-connect.depolypeptide.com this compound is a valuable building block in this context, especially for the preparation of protected peptide segments.

Fragment Condensation Strategies Utilizing this compound

A typical strategy involves synthesizing a protected peptide fragment with a C-terminal Thr(Bzl)-OBzl. This fragment is then coupled with another peptide segment that has a free N-terminal amino group. The coupling is usually mediated by reagents that minimize racemization, a major risk in fragment condensation, especially when the C-terminal amino acid of the acylating fragment is not glycine (B1666218) or proline. polypeptide.com Additives like HOBt or its derivatives are crucial for suppressing this side reaction. The synthesis of a tridecapeptide fragment of myelin basic protein, for example, involved the condensation of a tetrapeptide with a nonapeptide that had a C-terminal proline benzyl ester, highlighting a similar strategy.

Table 2: Illustrative Fragment Condensation Strategy Involving a Thr(Bzl)-Containing Peptide

| N-Terminal Fragment | C-Terminal Fragment | Coupling Reagent | Resulting Protected Peptide |

|---|---|---|---|

| Boc-Peptide(1)-Xaa-OH | H-Thr(Bzl)-Peptide(2)-OBzl | EDC/HOBt | Boc-Peptide(1)-Xaa-Thr(Bzl) -Peptide(2)-OBzl |

| Z-Peptide(A)-OH | H-Yyy-Thr(Bzl) -Zzz-OBzl | DCC/HOBt | Z-Peptide(A)-Yyy-Thr(Bzl) -Zzz-OBzl |

| Fmoc-Peptide(B)-COOH | H-Thr(Bzl) -Pro-Peptide(C)-OMe | HATU/DIPEA | Fmoc-Peptide(B)-Thr(Bzl) -Pro-Peptide(C)-OMe |

This table provides a generalized representation of fragment condensation strategies. The specific peptides, protecting groups, and coupling reagents can vary based on the target sequence and synthetic plan.

Segment Coupling Approaches with H-Thr(Bzl)-OBzl as a Building Block

Segment coupling is a broader term that encompasses fragment condensation and is central to convergent peptide synthesis. In this approach, this compound can be incorporated into a small peptide segment which is then elongated in a stepwise manner or coupled to other segments. For instance, the synthesis of human growth hormone-releasing factor (hGRF) involved the preparation of five protected peptide fragments, which were then combined in solution. One of these fragments was Boc-Phe-Thr(Bzl)-Asn-Ser(Bzl)-Tyr(Cl2Bzl)-Arg(Tos)-OBzl, demonstrating the use of Thr(Bzl) within a key building block for a larger peptide.

The solubility of protected peptide fragments can be a significant challenge in LPPS. oup.com The benzyl protecting groups on this compound contribute to the lipophilicity of the peptide segment, which can enhance its solubility in organic solvents like DMF, a common solvent for coupling reactions. oup.com After the coupling of segments, the benzyl protecting groups, including the one on the threonine side chain and the C-terminal benzyl ester, are typically removed in the final deprotection step, often via catalytic hydrogenation or strong acid treatment, to yield the native peptide.

Table 3: Example of a Convergent Synthesis Strategy Utilizing a Thr(Bzl)-Containing Segment

| Segment 1 Synthesis | Segment 2 Synthesis | Segment Coupling | Final Deprotection |

|---|---|---|---|

| Stepwise synthesis of Boc-Peptide(X)-Thr(Bzl) -OH | Stepwise synthesis of H-Peptide(Y)-OBzl | Coupling of Segment 1 and Segment 2 in solution using EDC/HOBt | Treatment with strong acid (e.g., HF) or catalytic hydrogenation to remove Boc, Bzl, and OBzl groups. |

| Synthesis of Fragment A: Boc-Phe-Thr(Bzl) -Asn-Ser(Bzl)-Tyr(Cl2Bzl)-Arg(Tos)-OBzl | Synthesis of Fragment B with a free N-terminus | Coupling of Fragment A and Fragment B | Final deprotection to yield the target peptide. |

This table illustrates a generalized workflow for convergent peptide synthesis where a Thr(Bzl)-containing segment is a key intermediate.

Orthogonal Protecting Group Strategies in Conjunction with Benzyl Protection

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired peptide sequence with high fidelity. The concept of "orthogonal protection" is a cornerstone of this strategy, allowing for the selective removal of one type of protecting group in the presence of others that remain intact under the deprotection conditions. researchgate.net This approach is crucial when working with trifunctional amino acids like threonine, where both the α-amino group and the side-chain hydroxyl group require protection. This compound, with its benzyl (Bzl) protection on the hydroxyl side-chain and as a benzyl ester at the C-terminus, is a key building block in strategies that leverage the unique properties of benzyl groups. vulcanchem.compolypeptide.com

The primary orthogonal strategies used in conjunction with benzyl protection involve the Nα-amino protecting groups, most commonly the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. researchgate.netpeptide.com This allows for a differential deprotection scheme: the temporary Nα-protecting group is removed at each step of peptide chain elongation, while the "permanent" benzyl protecting groups on the threonine side-chain and C-terminus are retained until the final step of the synthesis. karger.com

Selective Deprotection of Nα-Amino Groups (e.g., Boc, Fmoc)

Boc/Bzl Strategy: In this classic approach, the Boc group is removed using moderately acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). core.ac.ukucl.ac.uk These conditions are mild enough to leave the benzyl ether and benzyl ester groups largely unaffected, ensuring the integrity of the side-chain and C-terminal protection throughout the synthesis. peptide.comcore.ac.uk The repetitive acid treatments for Boc removal necessitate a final, stronger acid treatment for the global deprotection of the benzyl groups. karger.com

Fmoc/tBu Strategy with Benzyl Variants: While the standard Fmoc strategy pairs with tert-butyl (tBu) based side-chain protection, benzyl groups can be incorporated for specific purposes. acs.org The Fmoc group is cleaved under basic conditions, usually with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netmasterorganicchemistry.com These basic conditions are completely orthogonal to the acid-labile benzyl groups, offering a high degree of selectivity. highfine.com This allows for the synthesis of peptides where the final global deprotection is achieved through methods targeting the benzyl groups, such as hydrogenolysis.

The choice between these strategies depends on the specific requirements of the target peptide, including its length, sequence, and the presence of other sensitive functional groups.

Global Deprotection of Benzyl Groups via Hydrogenolysis and Acidolysis

Once the peptide chain is fully assembled, the final step involves the global removal of all protecting groups. For peptides synthesized using this compound, this primarily involves the cleavage of the benzyl ether on the threonine side-chain and the C-terminal benzyl ester. The two most common methods for this are hydrogenolysis and strong acidolysis. wiley-vch.de

Hydrogenolysis: This is a mild and efficient method for removing benzyl-type protecting groups. organic-chemistry.org The reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas. acs.org This method is highly effective for cleaving both O-benzyl ethers and benzyl esters, yielding the free hydroxyl group and carboxylic acid, respectively. publish.csiro.au A key advantage of hydrogenolysis is its neutrality, which helps to avoid side reactions that can be promoted by strong acids. However, the catalyst can be poisoned by sulfur-containing residues like methionine and cysteine, requiring careful consideration of the peptide sequence.

Acidolysis: Strong acids are also capable of cleaving benzyl protecting groups. mdpi.com Historically, reagents like liquid hydrogen fluoride (HF) have been used, often in the presence of "scavengers" like anisole (B1667542) to trap the released benzyl cations and prevent side reactions, such as the alkylation of sensitive residues like tryptophan and tyrosine. masterorganicchemistry.comthieme-connect.de More modern protocols may use other strong acids like trifluoromethanesulfonic acid (TFMSA). peptide.com While effective, the harshness of strong acidolysis can sometimes lead to undesired side reactions or degradation of the peptide. mdpi.com

Challenges and Optimizations in Differential Deprotection

While the principles of orthogonal protection are well-established, practical applications can present challenges that require careful optimization.

One significant challenge is the potential for premature loss of benzyl protecting groups, particularly during the repeated acid treatments required for Boc group removal in the Boc/Bzl strategy. core.ac.uk While benzyl ethers and esters are generally stable to moderate acids like TFA, some degree of cleavage can occur, especially with prolonged reaction times or elevated temperatures. This can lead to the formation of deletion sequences or other impurities. Optimization often involves minimizing the deprotection time and carefully controlling the reaction temperature.

Another challenge arises during the final global deprotection step. In hydrogenolysis, incomplete removal of the benzyl groups can occur, leading to a heterogeneous product mixture. Optimizing catalyst loading, hydrogen pressure, and reaction time is crucial for driving the reaction to completion. In strong acidolysis, the highly reactive benzyl cations generated can lead to a variety of side reactions. masterorganicchemistry.com The development and use of effective scavenger cocktails are essential to mitigate these unwanted modifications. For instance, scavengers are used to prevent the benzylation of free amino acid side chains. researchgate.net

Furthermore, the steric hindrance around the threonine residue can sometimes impact the efficiency of both coupling and deprotection steps, necessitating the use of more potent reagents or longer reaction times.

Innovative Coupling Reagent Systems for Incorporating this compound

The formation of the peptide bond (amidation) is the central reaction in peptide synthesis. This process requires the activation of the carboxylic acid group of the incoming amino acid to facilitate its reaction with the free amino group of the growing peptide chain. The choice of coupling reagent is critical for achieving high yields, minimizing racemization, and overcoming steric hindrance. uni-kiel.de

Carbodiimide-Based Coupling (e.g., DCC/HOBt)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the more soluble N,N'-diisopropylcarbodiimide (DIC), have been workhorses in peptide synthesis for decades. thieme-connect.de They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate is then attacked by the amino group to form the peptide bond.

A major drawback of using carbodiimides alone is the risk of racemization of the activated amino acid. uni-kiel.depeptide.com To suppress this side reaction, additives are almost always used. 1-Hydroxybenzotriazole (HOBt) is a classic additive that reacts with the O-acylisourea to form an active ester, which is less prone to racemization and generally leads to cleaner and more efficient couplings. thieme-connect.depeptide.com The combination of DCC/HOBt or DIC/HOBt is a widely used and cost-effective method for incorporating amino acids like this compound. bachem.com A disadvantage of DCC is that the byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents, which can complicate purification in solution-phase synthesis, though this is less of an issue in solid-phase synthesis where it can be washed away. thieme-connect.depeptide.com

Table 1: Comparison of Carbodiimide-Based Coupling Reagents

| Reagent | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| DCC/HOBt | Widely used, cost-effective. | Suppresses racemization effectively. | Byproduct (DCU) is insoluble. peptide.com |

| DIC/HOBt | Similar to DCC/HOBt. | Byproduct (DIU) is soluble, simplifying purification. peptide.com | More expensive than DCC. |

| EDC/HOBt | Water-soluble carbodiimide. | Byproduct is water-soluble, ideal for aqueous phase couplings. peptide.comgoogle.com | Limited stability in aqueous solutions. bachem.com |

Mixed Anhydride (B1165640) Formations and Their Application

The mixed anhydride method is a well-established technique for peptide bond formation that involves the activation of an N-protected amino acid's carboxyl group with an acid chloride, typically an alkyl chloroformate. thieme-connect.desquarespace.com This creates a mixed carbonic-carboxylic anhydride, a highly reactive intermediate that readily undergoes nucleophilic attack by the amino group of another amino acid or peptide ester. thieme-connect.deresearchgate.net Isobutyl chloroformate is one of the most frequently used reagents for this purpose due to its ability to facilitate rapid reaction rates at low temperatures, yield readily purifiable products, and generate innocuous by-products like carbon dioxide and isobutyl alcohol. thieme-connect.depeptide2.com

The general mechanism involves two distinct steps:

Activation: The N-protected amino acid is reacted with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM). This reaction is typically carried out in an inert solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) at low temperatures (e.g., -15°C) to form the mixed anhydride intermediate. thieme-connect.de

Coupling: The mixed anhydride is then reacted with the hydrochloride salt of an amino acid ester, such as this compound, along with another equivalent of a tertiary amine to neutralize the salt. thieme-connect.de The amino group of the ester attacks the carbonyl carbon of the amino acid residue in the mixed anhydride, forming the new peptide bond. thieme-connect.de

A notable application of this method involving this compound is in the solution-phase synthesis of proctolin (B33934), an insect myotropic pentapeptide (H-Arg-Tyr-Leu-Pro-Thr-OH). In one synthetic route, a protected tetrapeptide, Z-Arg(NO₂)-Tyr(Bzl)-Leu-Pro-OH, was activated with isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran at -15°C. After a brief activation period, a solution of H-Thr-OBzl HCl and N-methylmorpholine in dimethylformamide was added to the reaction mixture. The coupling reaction was allowed to proceed for one hour to yield the protected pentapeptide.

This approach highlights the utility of the mixed anhydride method for coupling peptide fragments, even to sterically relevant residues like O-benzyl-threonine. The choice of reagents and reaction conditions is critical to minimize side reactions, such as urethane (B1682113) formation or racemization. researchgate.net The use of N-methylmorpholine as the base and low temperatures helps to ensure high yields and optical purity of the final peptide product. researchgate.net

| Parameter | Condition |

| N-Protected Component | Z-Arg(NO₂)-Tyr(Bzl)-Leu-Pro-OH |

| Amino Component | H-Thr-OBzl HCl |

| Activating Agent | Isobutyl chloroformate |

| Base | N-methylmorpholine (NMM) |

| Solvent | Tetrahydrofuran (THF) / Dimethylformamide (DMF) |

| Temperature | -15°C |

| Reaction Time | 1 hour |

Table 1: Reaction conditions for the synthesis of a protected proctolin precursor using the mixed anhydride method.

Automated and Continuous Flow Synthesis Techniques for Peptide Architectures Incorporating this compound

The incorporation of sterically demanding, protected amino acids like this compound into peptide sequences can present significant challenges for traditional synthesis protocols. The bulky benzyl protecting groups on both the side-chain hydroxyl and the C-terminal carboxyl functions can hinder the approach of the incoming acylating species, leading to slow reaction rates and incomplete couplings. Advanced synthesis technologies, such as microwave-assisted and continuous flow methods, offer powerful solutions to overcome these kinetic barriers and improve the efficiency of synthesizing complex peptide architectures.

Microwave-Assisted Peptide Synthesis

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has become an increasingly popular technique for accelerating the synthesis of peptides, particularly those containing difficult sequences or sterically hindered amino acids. cem.comluxembourg-bio.com Unlike conventional conductive heating, microwave irradiation directly and uniformly heats the reaction mixture through dielectric heating, leading to a rapid increase in temperature. luxembourg-bio.com This efficient energy transfer dramatically accelerates the rates of both the coupling and deprotection steps in SPPS. numberanalytics.comrsc.org

Research Findings:

The primary benefit of microwave heating is the enhancement of reaction kinetics. numberanalytics.com For sterically hindered couplings, such as those involving the bulky O-benzyl-threonine residue from this compound, this acceleration is particularly advantageous. cem.com Conventional room-temperature synthesis may require extended reaction times or double-coupling cycles to achieve satisfactory yields, increasing total synthesis time and the risk of side reactions. Microwave-enhanced SPPS can drive these difficult couplings to completion in a fraction of the time. cem.comamazonaws.com For example, studies on other hindered amino acids like α-aminoisobutyric acid (Aib) have shown that microwave-enhanced SPPS can produce target peptides in hours with high purity, whereas conventional synthesis takes significantly longer and results in much lower purity. amazonaws.com

Heating has also been shown to reduce both inter- and intramolecular hydrogen bonding, which can lead to peptide chain aggregation on the solid support. luxembourg-bio.com This aggregation can prevent reagents from accessing the reactive N-terminus of the growing peptide chain. By applying microwave energy, these secondary structures can be disrupted, improving reagent access and coupling efficiency for residues like O-benzyl-threonine. While microwave heating is not a panacea for all synthesis difficulties, it provides a robust method for improving the synthesis of peptides containing challenging residues. luxembourg-bio.com

| Synthesis Method | Synthesis Time | Crude Purity |

| Conventional SPPS | 40 hours | < 10% |

| Microwave-Enhanced SPPS | < 3 hours | 89% |

Table 2: A comparative example of conventional vs. microwave-enhanced SPPS for a peptide containing the sterically hindered Aib residue, illustrating the potential improvements applicable to peptides with bulky residues like O-benzyl-threonine. amazonaws.com

Flow Chemistry Modalities for Enhanced Reaction Kinetics and Scalability

Continuous flow solid-phase peptide synthesis (CF-SPPS) represents a paradigm shift from traditional batch-wise synthesis. numberanalytics.com In a flow chemistry setup, reagents and solvents are continuously pumped through a column containing the solid-phase resin. rsc.org This modality offers precise control over reaction parameters such as temperature, pressure, and residence time (the time reagents are in contact with the resin), leading to enhanced reaction kinetics, improved product purity, and superior scalability. beilstein-journals.orgresearchgate.net

Research Findings:

The enhanced reaction kinetics in CF-SPPS stem from the ability to maintain a high concentration of activated amino acids at the reaction site and to rapidly exchange reagents and washing solvents. rsc.org Modern flow systems can pre-heat and pre-activate the amino acid solution before it enters the reactor, ensuring that the coupling reaction proceeds at an optimal and consistent temperature. This precise temperature control is highly beneficial for difficult couplings, including the incorporation of bulky residues like O-benzyl-threonine, as it minimizes side reactions that can occur with prolonged exposure to high temperatures in batch reactors. beilstein-journals.org

A key advantage of flow chemistry is its straightforward scalability. beilstein-journals.org Once a synthesis protocol is optimized on a small scale, production can be scaled up by simply running the system for a longer duration or by increasing the flow rate and reactor size. beilstein-journals.orgresearchgate.net This makes CF-SPPS an ideal platform for the large-scale production of complex peptides that might be required for extensive biological evaluation or therapeutic development. Recent advancements have demonstrated the ability to produce multi-gram quantities of complex peptides in a single day using CF-SPPS, a significant reduction in time compared to traditional batch methods. vapourtec.com This efficiency and scalability make flow chemistry a powerful tool for manufacturing peptide architectures that incorporate specialized and sterically demanding building blocks such as this compound.

Advanced Research Applications of H Thr Bzl Obzl Hcl in Complex Molecule Synthesis

Synthesis of Phosphorylated Peptides Utilizing H-Thr(Bzl)-OBzl HCl Derivatives

Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a critical post-translational modification that regulates a vast array of cellular processes. qyaobio.com The synthesis of phosphopeptides is therefore essential for studying these biological pathways. qyaobio.com this compound is a valuable precursor in this field, adaptable to different synthetic strategies.

In the post-assembly, or "global," phosphorylation approach, the peptide backbone is constructed first using standard solid-phase peptide synthesis (SPPS), and the phosphorylation of specific hydroxyl groups is performed as a later step. qyaobio.comrsc.org When using a derivative of this compound, the benzyl (B1604629) group protecting the threonine side-chain (Thr(Bzl)) remains intact throughout the chain assembly. Once the full-length peptide is synthesized, this benzyl group is selectively removed to expose the free hydroxyl group. This hydroxyl group can then be phosphorylated on the solid support using a suitable phosphitylating agent, such as a phosphoramidite, followed by an oxidation step. luxembourg-bio.com This method is advantageous for its compatibility with standard Fmoc-based SPPS protocols. luxembourg-bio.com However, care must be taken during the final cleavage and deprotection steps to avoid side reactions. researchgate.net

An alternative and widely used method is the "building block" approach, where a pre-phosphorylated and protected threonine derivative is incorporated directly into the peptide chain during SPPS. qyaobio.comrsc.org While this compound is not itself phosphorylated, it serves as an excellent starting material for the synthesis of these specialized building blocks.

The synthesis of such a building block, for example, Fmoc-Thr(PO(OBzl)OH)-OH, involves several steps. Starting from a protected threonine derivative, the side-chain hydroxyl group is phosphorylated. capes.gov.br The phosphate group itself is often protected, for instance, with a benzyl group, resulting in a monobenzyl phosphonate. sigmaaldrich.com This specific derivative is favored for Fmoc-based synthesis of phosphoserine and phosphothreonine peptides because fully protected phosphate triesters are prone to β-elimination under the basic conditions used for Fmoc group removal. researchgate.netsigmaaldrich.com Although this approach requires the synthesis of a specialized amino acid derivative, it often provides higher yields and purity for the final phosphopeptide compared to post-assembly strategies, especially for complex sequences with multiple phosphorylation sites. rsc.org

Table 1: Comparison of Phosphorylation Strategies

| Strategy | Description | Advantages | Challenges |

| Post-Assembly Phosphorylation | The peptide is synthesized first, followed by phosphorylation of the deprotected threonine side-chain on the solid support. rsc.orgluxembourg-bio.com | Utilizes standard peptide synthesis protocols; avoids handling potentially unstable phosphorylated building blocks. | Risk of incomplete phosphorylation and side reactions; may require optimization for each specific peptide sequence. |

| Building Block Incorporation | A pre-synthesized, protected phosphothreonine amino acid is directly incorporated during peptide chain elongation. rsc.orgsigmaaldrich.com | Generally provides higher yields and purity; site-specific phosphorylation is guaranteed. rsc.org | Requires synthesis of specialized, protected phospho-amino acids; coupling can be sluggish due to steric hindrance and charge repulsion. researchgate.netsigmaaldrich.com |

Post-Assembly Phosphorylation Strategies

Development of Peptidomimetic Analogues Incorporating this compound Scaffolds

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. sigmaaldrich.com The threonine scaffold, accessible from this compound, is a versatile platform for developing novel peptidomimetics.

Restricting the conformational flexibility of a peptide can lock it into its bioactive shape, leading to increased receptor affinity and specificity. upc.edu The threonine backbone can be modified to create such constraints. For instance, the side chain and backbone atoms can be used as anchor points to form cyclic structures, such as lactams or ethers, effectively limiting the rotational freedom of the molecule. upc.edu Researchers have developed various strategies to create conformationally constrained amino acids, including the synthesis of α-methylthreonine and other analogs, which can be incorporated into peptide sequences to restrict backbone conformations. The chemical handles present in this compound provide a starting point for the multi-step syntheses required to produce these complex, constrained building blocks. acs.org

Modifications to the threonine residue can significantly enhance the stability and target specificity of a peptidomimetic. By replacing labile peptide bonds with more robust isosteres or by introducing unnatural side chains, the resulting molecule can be made resistant to proteases. sigmaaldrich.com For example, modifying the threonine side chain can influence how the peptidomimetic interacts with its biological target, potentially leading to a tighter and more selective binding. nih.gov The synthesis of these modified threonine units often begins with a protected precursor like this compound, which allows for controlled chemical transformations on the side chain or backbone before its incorporation into the final peptidomimetic structure.

Design and Synthesis of Conformationally Constrained Peptidomimetics

This compound as an Intermediate in the Synthesis of Biologically Active Peptides

This compound and its derivatives are crucial intermediates in the total synthesis of complex, biologically active natural products and their analogs. The strategic use of its protecting groups is essential for constructing intricate molecular architectures.

A prominent example is the synthesis of the glycopeptide antibiotic Vancomycin (B549263). chemistryviews.org Vancomycin features a complex, cross-linked heptapeptide (B1575542) core. chemistryviews.org Its total synthesis is a monumental challenge in organic chemistry, requiring the precise assembly of its constituent amino acids, some of which are unnatural. acs.orgresearchgate.net Protected threonine derivatives are key building blocks in the modular strategies used to construct the vancomycin aglycon (the peptide core without the sugar moieties). chemistryviews.orgcapes.gov.br The benzyl protecting groups on the threonine intermediate are compatible with the reaction conditions needed to form the characteristic diaryl ether linkages and macrocycles of the vancomycin scaffold. chemistryviews.orgacs.org

Another example is the synthesis of Cyclosporin (B1163), an important immunosuppressant drug. google.com Cyclosporin is a cyclic peptide containing eleven amino acids, including several unusual, N-methylated residues and the unique amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (MeBmt). karger.comasm.org The total synthesis of cyclosporin and its analogs relies on the assembly of a linear undecapeptide followed by macrocyclization. karger.com The synthesis of the MeBmt residue itself is a complex, multi-step process. karger.comnih.gov While not a direct precursor to MeBmt, protected threonine derivatives are conceptually related and used in the synthesis of cyclosporin analogs where the MeBmt residue is replaced by a simpler amino acid like threonine to probe structure-activity relationships. google.com The principles of side-chain protection, exemplified by this compound, are fundamental to these synthetic efforts.

Elucidation of Synthesis Routes for Hormones and Neurotransmitters

The precise assembly of amino acids is fundamental to the synthesis of peptide hormones and neurotransmitters. Protected threonine derivatives are instrumental in constructing these bioactive molecules, ensuring the threonine residue is incorporated into the growing peptide chain without interference from its reactive hydroxyl group.

Research has extensively documented the use of benzyl-protected threonine in the synthesis of various peptide hormones. During the solid-phase synthesis of analogues of Calcitonin , a 32-amino acid hormone involved in calcium regulation, Boc-Thr(Bzl)-OH is a key reagent. google.compnas.orgfda.gov It is sequentially coupled along with other protected amino acids to build the full peptide chain on a resin support. google.compnas.orgnih.gov Similarly, the synthesis of human calcitonin gene-related peptide (hCGRP), a 37-residue peptide, employs Ser(Bzl) and Thr(Bzl) derivatives in a conventional solution method.

The synthesis of Luteinizing Hormone-Releasing Hormone (LHRH) analogues, which are crucial in cancer therapy and reproductive medicine, also relies on protected threonine. ontosight.aigoogle.com For instance, the preparation of potent LHRH antagonists involves the use of Boc-Ser(Bzl)-OH and Boc-Thr(Bzl)-OH during solid-phase synthesis. google.compnas.org The benzyl protecting group is stable under the conditions required for elongating the peptide chain but can be removed during the final cleavage and deprotection steps, typically using strong acids like hydrogen fluoride (B91410). google.com

In the realm of neurotransmitters, protected threonine is vital for building complex neuropeptides. The synthesis of Contulakin-G , a glycosylated neuropeptide from cone snail venom with potent analgesic properties, utilizes Fmoc-protected threonine derivatives carrying the specific sugar chains required for its biological activity. nih.gov This demonstrates how protected threonine serves as a scaffold not only for the peptide backbone but also for intricate post-translational modifications.

Table 1: Examples of Hormones and Neurotransmitters Synthesized Using Protected Threonine Derivatives

| Bioactive Peptide | Type | Protected Threonine Derivative Used | Synthesis Strategy |

| Calcitonin | Hormone | Boc-Thr(Bzl)-OH | Solid-Phase Peptide Synthesis (SPPS) google.compnas.org |

| LHRH Analogues | Hormone | Boc-Thr(Bzl)-OH | Solid-Phase Peptide Synthesis (SPPS) google.compnas.org |

| Contulakin-G | Neuropeptide | Fmoc-Thr(glycan)-OH | Solid-Phase Peptide Synthesis (SPPS) nih.gov |

| hGH-RH | Hormone | Msz-Thr-OH | Serine/Threonine Ligation (STL) nih.gov |

Application in the Construction of Enzyme Inhibitors and Substrates

The rational design and synthesis of enzyme inhibitors and substrates are cornerstones of drug discovery and biochemical research. This compound and related compounds provide the necessary chemical tools to incorporate threonine into these molecules, which often mimic the natural substrates of enzymes to achieve their function.

Threonine residues are frequently found in the structure of potent protease inhibitors . medcraveonline.com Proteases are a class of enzymes involved in numerous disease processes, making them attractive drug targets. pnas.org The synthesis of inhibitors for threonine proteases, such as the proteasome , often involves peptidic structures containing threonine. nih.govtandfonline.com For example, a synthetic hexapeptide, Ac-Thr(tBu)-His(Bzl)-Thr(Bzl)-Nle-Glu(OtBu)-Gly-Bza, was identified as a selective and reversible inhibitor of the 26S proteasome's chymotrypsin-like activity. researchgate.net Its synthesis clearly demonstrates the direct application of benzyl-protected threonine. In the development of inhibitors for the SARS-CoV-2 main protease (MPro), research has shown that having an O-tert-butyl-threonine at a specific position (P3) is critical for achieving high cellular potency, highlighting the strategic importance of side-chain protection on threonine. biorxiv.org

The synthesis of inhibitors for other protease classes, such as caspases (cysteine proteases involved in apoptosis), also incorporates threonine derivatives. google.comnih.gov Similarly, the development of inhibitors for M1 metalloaminopeptidases, a drug target for malaria, has utilized bestatin-based derivatives with large, flexible aromatic side chains like Tyr(OBzl) to achieve potent inhibition. nih.gov The synthesis of these complex peptidomimetic inhibitors relies on the foundational principles of peptide chemistry where protected amino acids are essential.

The construction of specific enzyme substrates is crucial for studying enzyme kinetics and function. Any synthetic peptide substrate containing a threonine residue requires the use of a protected form, such as Boc-Thr(Bzl)-OH or Fmoc-Thr(Bzl)-OH, to prevent side reactions and ensure the correct peptide sequence is formed. peptide.com For example, fluorescent substrates have been developed for haloalkane dehalogenases to monitor reaction kinetics, and the synthesis of such complex probes would rely on standard protection strategies for any included amino acids. thieme-connect.de

Table 2: Application of Protected Threonine in Enzyme Inhibitor Synthesis

| Target Enzyme | Inhibitor Type | Role of Protected Threonine | Research Finding |

| 26S Proteasome | Peptidomimetic Hexapeptide | Structural component (Ac-Thr(tBu)-His(Bzl)-Thr(Bzl) -...) | The benzyl-protected threonine is part of a sequence that selectively inhibits the chymotrypsin-like activity of the proteasome. researchgate.net |

| SARS-CoV-2 MPro | Peptidyl Aldehyde | Structural component (P3 position) | O-tert-butyl-threonine at the P3 site was found to be a key component for high cellular and antiviral potency. biorxiv.org |

| Caspases | Peptidomimetic | Component of inhibitor sequence | Threonine is included in inhibitor sequences designed to target specific caspases. google.comnih.gov |

| PfA-M1 Metallo-aminopeptidase | Bestatin-based derivative | Scaffold for P1 side chain | A Tyr(OBzl) side chain at the P1 position yielded a potent inhibitor, demonstrating the utility of benzyl protection. nih.gov |

Contributions to Protein Engineering and Functional Protein Mimics

This compound and its analogues are fundamental to the field of protein engineering, where proteins are modified to enhance their function or create entirely new ones. These efforts often require the chemical synthesis of peptides or the site-specific incorporation of unnatural amino acids. rsc.org

One major area of protein engineering is the introduction of non-canonical amino acids (ncAAs) to bestow novel properties upon a protein. nih.gov This can be achieved by evolving the cell's own translational machinery to recognize a new aminoacyl-tRNA synthetase/tRNA pair. researchgate.netresearchgate.net The synthesis of these specialized aminoacyl-tRNAs often begins with a chemically synthesized, fully protected amino acid, including glycosylated threonine derivatives, to be attached to the tRNA. researchgate.net This powerful technique allows for the creation of glycoproteins with precisely placed sugar units for studying their function.

Protected threonine derivatives are also used to synthesize functional protein mimics . These are smaller, non-natural molecules designed to replicate the function of a larger protein domain, such as a specific binding interface. For instance, researchers have synthesized pentapeptides containing 4,4,4-trifluorothreonine (B1224066) to act as β-strand mimics . beilstein-journals.org The synthesis of the key fluorinated threonine building block, (2S,3R)-Boc-CF3-Thr(Bzl), highlights the use of benzyl protection in creating these advanced mimics, which have been shown to disrupt protein-protein interactions, such as those involved in amyloid peptide aggregation. beilstein-journals.org

Table 3: Contributions of Protected Threonine to Protein Engineering and Mimics

| Application Area | Specific Example | Role of Protected Threonine Derivative | Outcome/Purpose |

| Protein Engineering | Site-specific incorporation of GalNAc-α-O-threonine | Synthesis of the protected glycoamino acid for charging suppressor tRNA. | Production of homogeneous glycoproteins in E. coli for functional studies. researchgate.netresearchgate.net |

| Functional Protein Mimics | Synthesis of β-strand mimics | (2S,3R)-Boc-CF3-Thr(Bzl) used as a key building block. | Creation of peptides that mimic β-strands to disrupt protein-protein interactions, such as amyloid aggregation. beilstein-journals.org |

| Functional Protein Mimics | Synthesis of phosphothreonine mimics | Protected phosphonic acid derivatives of threonine used in SPPS. | Creation of phosphatase-resistant phosphopeptides for use in cell-based assays. iris-biotech.de |

| Protein Synthesis | Serine/Threonine Ligation (STL) | N-terminally protected Ser/Thr-salicylaldehyde esters used for fragment ligation. | Convergent chemical synthesis of full-length proteins like acylphosphatase. pnas.org |

Future Research Directions and Challenges

Development of Novel Protecting Group Alternatives for Threonine

The benzyl (B1604629) (Bzl) group is a conventional choice for protecting the hydroxyl function of threonine. However, its removal often requires harsh conditions, such as strong acids or catalytic hydrogenation, which can lead to side reactions. bachem.com Research is actively exploring alternatives that offer greater stability during synthesis and milder deprotection conditions.

One promising alternative is the cyclohexyl (Chx) group. rsc.org The O-Chx group demonstrates significant stability under various acidic and basic conditions commonly used in peptide synthesis, including trifluoroacetic acid (TFA) and piperidine (B6355638). rsc.org Unlike the Bzl group, it is not removed by catalytic hydrogenation over a palladium-charcoal catalyst but can be quantitatively cleaved using trifluoromethanesulfonic acid–thioanisole (B89551) in TFA. rsc.org This orthogonality makes it suitable for both Boc- and Fmoc-based synthesis strategies. rsc.org

Another class of alternatives includes polar picolyl protecting groups. researchgate.net The use of a 4-picolyl group for protecting serine and threonine side chains results in peptide segments that are markedly more polar than their benzyl-protected counterparts. researchgate.net This increased polarity can be advantageous, facilitating easier purification of peptide intermediates. researchgate.net

The development of such novel protecting groups is crucial for the synthesis of complex and sensitive peptides where the stability of the benzyl group may be insufficient or its cleavage conditions may compromise the final product.

| Protecting Group | Abbreviation | Key Stability Features | Common Cleavage Conditions | Reference |

|---|---|---|---|---|

| Benzyl | Bzl | Stable to mild acids and bases used in Fmoc and Boc strategies. | Strong acids (e.g., HF), Catalytic Hydrogenation. | bachem.com |

| Cyclohexyl | Chx | Stable to TFA, 20% piperidine in DMF, and catalytic hydrogenation (Pd-C). | 1 mol dm−3 trifluoromethanesulfonic acid – thioanisole in TFA. | rsc.org |

| 4-Picolyl | - | Increases polarity of protected peptide segments. | - | researchgate.net |

Strategies for Mitigating Racemization and Side Reactions during Coupling

Peptide synthesis is often plagued by side reactions that can lower yield and complicate purification. bibliomed.org Threonine residues, even when protected, can be susceptible to racemization and other unwanted reactions during the coupling step.

Racemization: The activation of the carboxylic acid group of an amino acid can lead to the loss of its chiral integrity through the formation of an oxazolone (B7731731) intermediate. bibliomed.orgpeptide.com Histidine and cysteine are particularly prone to this, but other amino acids are also at risk. peptide.comnih.gov Strategies to suppress racemization are critical for producing chirally pure peptides. These include:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., 6-Cl-HOBt) to the coupling reaction is a well-established method for minimizing racemization. peptide.combachem.com

Coupling Reagents: The choice of coupling reagent is crucial. While carbodiimides like DCC and DIC are common, they are often used with additives to reduce epimerization. bachem.com Newer reagents, such as those based on ynamides or diboronic acid anhydrides, have shown promise in providing high yields with minimal racemization under mild conditions. rsc.org

Base Selection: In coupling reactions that require a base, using a weaker base like sym-collidine instead of more common ones like N,N-diisopropylethylamine (DIPEA) can reduce the risk of racemization. bachem.com

Side Reactions: Beyond racemization, other side reactions can occur. For serine and threonine, O-sulfonation has been observed as a novel side reaction during the TFA-mediated cleavage of Pmc- or Mtr-protecting groups from arginine residues in the absence of appropriate scavengers. nih.gov Another common issue is aggregation of the growing peptide chain, which can hinder reaction completion. peptide.com Introducing pseudoprolines, which are dimethyloxazolidine derivatives of serine or threonine, can disrupt this aggregation by inducing a 'kink' in the peptide backbone, making the peptide more soluble. peptide.comnih.gov

| Side Reaction | Description | Mitigation Strategy | Reference |

|---|---|---|---|

| Racemization | Loss of stereochemical integrity at the α-carbon during coupling. | Use of additives (e.g., HOBt), appropriate coupling reagents, and weaker bases. | peptide.combachem.comrsc.org |

| Aggregation | Inter- or intra-chain hydrogen bonding leading to insolubility and incomplete reactions. | Incorporate pseudoprolines, use chaotropic salts, or switch to aggregation-disrupting solvents. | peptide.com |

| O-Sulfonation | Sulfonation of Ser/Thr hydroxyl groups during deprotection of Arg(Pmc/Mtr). | Use of effective scavengers during cleavage. | nih.gov |

| Aspartimide Formation | Cyclization of aspartate residues, often leading to racemization and chain termination. | Use of bulky ester protecting groups for Asp or backbone protection (e.g., Hmb). | peptide.comiris-biotech.de |

Computational Approaches and In-Silico Design for Optimized Synthetic Pathways

The traditional, trial-and-error approach to optimizing peptide synthesis is time-consuming and resource-intensive. polypeptide.com Computational and in-silico methods are emerging as powerful tools to predict and streamline synthetic pathways. frontiersin.org

Computer-assisted synthesis planning programs are becoming increasingly sophisticated. figshare.comacs.org By applying hierarchical reaction logic, these algorithms can plan complete synthetic routes for complex peptides, incorporating protecting-group strategies and even estimating pathway pricing. figshare.comacs.org For a compound like H-Thr(Bzl)-OBzl HCl, such tools could be used to:

Screen Protecting Groups: Virtually assess a wide range of protecting group alternatives for the threonine side chain, predicting their stability and ease of cleavage under various conditions.

Predict Side Reactions: Model the reaction environment to predict the likelihood of side reactions like racemization or aggregation for specific sequences. acs.orgnih.gov

Optimize Reaction Conditions: Simulate the effect of different solvents, coupling reagents, and temperatures to identify the most efficient and clean reaction conditions.

Deep learning models trained on large datasets of experimental synthesis data can predict the outcomes of individual reaction steps with high accuracy. nih.gov For instance, models can analyze UV-vis deprotection traces from solid-phase peptide synthesis (SPPS) to predict reaction efficiency and identify aggregation events in real-time. acs.orgnih.gov This allows for an experimentally aware computational design process, moving towards real-time optimization of peptide synthesis. nih.gov

| Computational Approach | Application | Potential Impact on this compound Synthesis | Reference |

|---|---|---|---|

| Hierarchical Synthesis Planning | Designs complete synthetic routes from basic building blocks. | Identifies the most efficient overall pathway for peptides containing Thr(Bzl), considering cost and step count. | figshare.comacs.org |

| Deep Learning / Machine Learning | Predicts reaction outcomes (e.g., yield, aggregation) based on experimental data. | Optimizes coupling/deprotection steps in real-time; predicts sequences prone to aggregation. | acs.orgnih.gov |

| Molecular Dynamics Simulations | Models peptide conformation and interactions with solvent and reagents. | Assesses the structural effects of different protecting groups; predicts aggregation propensity. | jove.com |

| Sequence-Based Design Tools | Optimizes peptide properties like stability and toxicity based on amino acid sequence. | Aids in the design of peptide therapeutics where Thr(Bzl) is a component. | frontiersin.org |

Sustainable and Cost-Effective Manufacturing of this compound for Research and Industrial Applications

The growing demand for peptides as therapeutic agents necessitates a shift towards more sustainable and cost-effective manufacturing processes. nih.gov Traditional peptide synthesis is notorious for its high consumption of hazardous solvents and reagents, generating significant chemical waste. advancedchemtech.comproteogenix.science For an intermediate like this compound, which is used in both academic research and industrial-scale production, improving the "greenness" of its synthesis and subsequent use is a major challenge. marketintellix.com

Key areas for future development include:

Green Solvents: Research is focused on replacing commonly used, hazardous solvents like dimethylformamide (DMF) with more environmentally benign alternatives. gyrosproteintechnologies.com Promising candidates include binary mixtures like DMSO/EtOAc, N-butylpyrrolidinone (NBP), propylene (B89431) carbonate, and even water for certain steps. gyrosproteintechnologies.comacs.org

Process Optimization: Moving from traditional batch processing to continuous flow synthesis can significantly reduce waste and improve efficiency. advancedchemtech.com Continuous flow systems allow for precise control over reaction conditions, leading to higher conversion rates with less solvent and reagent usage. advancedchemtech.com

Solvent and Reagent Recycling: Implementing robust solvent recovery systems is a key strategy for reducing the environmental impact and cost of large-scale manufacturing. ambiopharm.com

Atom Economy: Developing synthetic routes with better atom economy—meaning more of the atoms from the reactants are incorporated into the final product—is a core principle of green chemistry. nih.gov This includes minimizing the use of protecting groups and excess reagents. nih.govacs.org

The high cost of raw materials, including protected amino acids, is a significant bottleneck in biomanufacturing. fas.org There is a recognized need for federal and private investment to develop scalable production methods that can reduce the cost of these essential inputs. fas.org Innovations in the microbial production of amino acids like threonine could eventually lower the starting material cost for derivatives like this compound. nih.govresearchgate.net

| Aspect | Traditional Approach | Sustainable/Green Approach | Reference |

|---|---|---|---|

| Solvents | Heavy reliance on hazardous solvents (e.g., DMF, DCM). | Use of greener solvents (e.g., NBP, DMSO/EtOAc, water), solvent recycling. | gyrosproteintechnologies.comacs.orgambiopharm.com |

| Process Type | Batch processing with multiple wash and purification steps. | Continuous flow synthesis to minimize waste and improve control. | advancedchemtech.com |

| Reagents | Use of large excess of coupling reagents and protecting groups. | Efficient reagent use, development of catalytic methods, minimizing protecting group steps. | ambiopharm.comacs.org |

| Waste Generation | High Process Mass Intensity (PMI); 80-90% of waste is from solvents and washes. | Reduced waste through recycling, flow chemistry, and improved atom economy. | nih.govadvancedchemtech.com |

Q & A

Q. What are the standard protocols for synthesizing H-Thr(Bzl)-OBzl·HCl, and how can its purity be validated?

- Methodological Answer : H-Thr(Bzl)-OBzl·HCl is synthesized via carbodiimide-mediated coupling (e.g., DCC/HOBt) in solvents like DMF or THF . Post-synthesis, purity is validated using:

- TLC : Silica gel plates with solvent systems like chloroform/methanol/acetic acid (e.g., Rf = 0.84 in ).

- Amino Acid Analysis : Hydrolysis followed by HPLC or ion-exchange chromatography to confirm composition .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content are compared to theoretical values (e.g., C, 53.94%; H, 6.45%; N, 8.39% in ).

Q. What precautions are necessary for handling and storing H-Thr(Bzl)-OBzl·HCl in laboratory settings?

- Methodological Answer :

- Storage : Store at -20°C in airtight containers to prevent moisture absorption and benzyl ester hydrolysis .

- Solubility : Dissolve in DMF or DMSO for peptide synthesis; avoid aqueous buffers unless stabilized at low pH.

- Safety : Use gloves and fume hoods to minimize exposure to HCl byproducts .

Q. How is H-Thr(Bzl)-OBzl·HCl typically incorporated into solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Coupling : Activate the carboxyl group with HOBt/DCC or HATU/DIPEA in DMF .

- Deprotection : Use 0.5 N HCl in THF for Bpoc removal or hydrogenolysis (5% Pd/BaSO4) for benzyl groups .

- Monitoring : Track coupling efficiency via Kaiser test or Fmoc deprotection UV monitoring .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of H-Thr(Bzl)-OBzl·HCl in sterically hindered peptide sequences?

- Methodological Answer :

- Coupling Agents : Switch to HATU or PyBOP for improved activation .

- Solvent Systems : Use DCM:DMF (1:1) to enhance solubility of bulky intermediates.

- Double Coupling : Repeat coupling steps with fresh reagents to ensure >95% yield .

- Example : achieved 59% yield in a dodecapeptide synthesis using HOBt-assisted DCC, highlighting the need for iterative optimization.

Q. What analytical strategies resolve contradictions between NMR and HPLC purity data for H-Thr(Bzl)-OBzl·HCl-containing peptides?

- Methodological Answer :

- NMR Discrepancies : Check for residual solvents (e.g., DMF) or rotamers by acquiring spectra at elevated temperatures (e.g., 40°C) .

- HPLC Artifacts : Use ion-pairing agents (e.g., TFA) to improve peak symmetry and confirm identity via spiking with authentic standards.

- Cross-Validation : Compare optical rotation data (e.g., [α] = -96.5° in DMF for H-Thr(Bzl)-OBzl·HCl in ) with literature values.

Q. How do competing side reactions (e.g., racemization or benzyl ester cleavage) impact the synthesis of H-Thr(Bzl)-OBzl·HCl derivatives?

- Methodological Answer :

- Racemization Mitigation : Use low-temperature (0–4°C) coupling and avoid basic conditions. Bpoc protection in reduced racemization during Met-Arg coupling.

- Benzyl Stability : Monitor HCl concentration during deprotection; excess HCl hydrolyzes benzyl esters. Use scavengers like anisole to prevent carbocation formation .

- Case Study : reported 96% yield with minimal side products by limiting HCl exposure to 60 minutes at 0°C.

Key Recommendations for Researchers

- Synthesis : Prioritize carbodiimide-mediated coupling for cost-effectiveness, but switch to uranium salts for challenging sequences.

- Characterization : Combine TLC, NMR, and amino acid analysis to cross-validate purity .

- Troubleshooting : Preemptively test benzyl ester stability under reaction conditions using model peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.